molecular formula C10H7BrO2S B2942986 2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one CAS No. 1247175-70-7

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one

Cat. No.: B2942986
CAS No.: 1247175-70-7
M. Wt: 271.13
InChI Key: CHRRVDHUXFSIQS-UHFFFAOYSA-N
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Description

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one is an organic compound that features a brominated thiophene ring and a furan ring connected by an ethanone bridge

Scientific Research Applications

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of organic electronic materials, such as organic semiconductors or conductive polymers.

    Chemical Biology: It can be used as a probe or ligand in biochemical assays to study various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Formation of Ethanone Bridge: The brominated thiophene is then reacted with furan-2-carbaldehyde in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the ethanone bridge.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation Reactions: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction Reactions: The ethanone bridge can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Major Products

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Alcohols or other reduced ethanone derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorothiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Similar structure with a chlorine atom instead of bromine.

    2-(3-Methylthiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Similar structure with a methyl group instead of bromine.

    2-(3-Nitrothiophen-2-yl)-1-(furan-2-yl)ethan-1-one: Similar structure with a nitro group instead of bromine.

Uniqueness

2-(3-Bromothiophen-2-yl)-1-(furan-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(3-bromothiophen-2-yl)-1-(furan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2S/c11-7-3-5-14-10(7)6-8(12)9-2-1-4-13-9/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRRVDHUXFSIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC2=C(C=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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